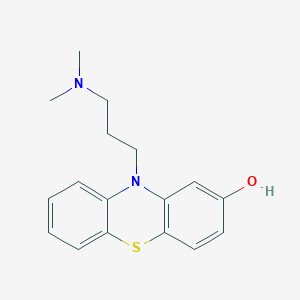

2-Hydroxypromazine

描述

链霉菌属. 它具有抗代谢和潜在的抗肿瘤活性。 阿霉素已被研究用于治疗胰腺癌,特别是当吉西他滨的主要化疗方案不再有效时 .

准备方法

阿霉素可以通过各种合成路线合成。一种常见的方法涉及链霉菌属的发酵,它会产生阿霉素作为次级代谢产物。 然后对发酵液进行提取和纯化过程以分离化合物 .

化学反应分析

阿霉素经历了几种类型的化学反应,包括:

氧化: 阿霉素可以被氧化形成各种氧化产物。

还原: 还原反应可以将阿霉素转化为其还原形式。

取代: 阿霉素可以发生取代反应,其中官能团被其他基团取代。

这些反应中常用的试剂和条件包括氧化剂如过氧化氢、还原剂如硼氢化钠以及各种催化剂来促进取代反应。 从这些反应中形成的主要产物取决于所使用的特定试剂和条件 .

科学研究应用

Antimicrobial Activity

Recent studies have indicated that 2-hydroxypromazine exhibits significant antimicrobial properties. Research has shown that photoproducts generated from chlorpromazine, including 2-HP, enhance antibacterial efficacy against multidrug-resistant bacteria.

- Photoproduct Formation : When chlorpromazine is exposed to UV radiation, it undergoes photodegradation, resulting in various compounds, including 2-HP. These products have been shown to possess increased antimicrobial activity compared to the parent compound. For example, a study demonstrated that irradiated chlorpromazine solutions exhibited enhanced inhibition zones against bacterial strains when tested in vitro .

- Mechanism of Action : The antimicrobial mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic processes. The enhanced activity of 2-HP may be attributed to its ability to generate reactive oxygen species (ROS) upon irradiation, which further contributes to its antibacterial effects .

Environmental Monitoring

This compound has also been utilized in environmental applications, particularly in monitoring pollution levels.

- Potentiometric Sensors : A recent study developed potentiometric membrane sensors capable of detecting chlorpromazine and its degradation products, including 2-HP, in river water samples. These sensors demonstrated high sensitivity and selectivity for CPZ and its photodegradants, facilitating real-time environmental monitoring without the need for extensive pre-treatment .

- Application in Water Quality Assessment : The effectiveness of these sensors was validated through field tests, where they successfully quantified CPZ concentrations even in the presence of significant amounts of degradation products. This capability highlights the potential for using 2-HP as an indicator compound for assessing the presence of pharmaceuticals in aquatic environments .

Therapeutic Enhancements

In the realm of medical research, this compound has been explored for its potential to enhance the therapeutic effects of existing treatments.

- Cancer Treatment : Studies have indicated that combining laser irradiation with chlorpromazine can improve its efficacy in treating certain cancers. The photoproducts formed during this process, including 2-HP, may enhance the cytotoxic effects on cancer cells while minimizing damage to healthy tissues . This approach represents a promising avenue for developing more effective cancer therapies.

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Efficacy Study :

- A laboratory investigation demonstrated that irradiated chlorpromazine solutions containing this compound showed significantly larger inhibition zones against Gram-positive and Gram-negative bacteria compared to non-irradiated controls. This study suggests that 2-HP plays a crucial role in enhancing the antimicrobial properties of CPZ derivatives.

-

Environmental Application Study :

- In another study focusing on environmental monitoring, researchers successfully utilized potentiometric sensors to measure chlorpromazine levels in river water samples contaminated with pharmaceutical waste. The sensors' ability to detect degradation products like this compound allowed for accurate assessments of water quality.

作用机制

阿霉素通过抑制腺苷琥珀酸合成酶发挥作用,该酶参与将肌苷单磷酸转化为腺苷琥珀酸的过程,后者是嘌呤代谢的中间体。 这种从头嘌呤生物合成的破坏因甲硫基腺苷磷酸化酶缺乏而增强,导致嘌呤水平下降并影响癌细胞的生长和存活 .

相似化合物的比较

阿霉素与其他类似化合物相比是独特的,因为它对腺苷琥珀酸合成酶的特异性抑制及其潜在的抗肿瘤活性。类似的化合物包括:

甲氨蝶呤: 一种抗代谢和抗叶酸药物,用于治疗癌症。

5-氟尿嘧啶: 一种嘧啶类似物,用于治疗各种癌症。

吉西他滨: 一种核苷类似物,用作化疗剂。

生物活性

2-Hydroxypromazine is a derivative of chlorpromazine, a first-generation antipsychotic belonging to the phenothiazine class. While chlorpromazine has been extensively studied for its therapeutic effects in psychiatric disorders, the biological activity of its hydroxylated derivatives, particularly this compound, remains less understood. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound (C₁₄H₁₈N₂O₂S) is characterized by the presence of a hydroxyl group at the second position of the promazine molecule. This structural modification influences its pharmacokinetic and pharmacodynamic profiles compared to its parent compound.

Pharmacological Activity

Research indicates that this compound exhibits significantly lower pharmacological activity compared to other hydroxylated derivatives such as 3- and 4-hydroxypromazine. In studies assessing various biological activities, it has been found that:

- Antipsychotic Activity : Both 1- and this compound show considerably less psychotropic activity than promazine itself .

- Anticancer Properties : Preliminary studies suggest that chlorpromazine and related compounds may have anticancer effects, particularly in breast cancer cell lines. However, specific data on the anticancer activity of this compound is limited .

The mechanisms through which this compound exerts its effects are not fully elucidated. However, some potential pathways include:

- Receptor Interactions : Like other phenothiazines, it may interact with dopaminergic and adrenergic receptors. The degree of affinity for these receptors is crucial in determining its efficacy.

- Reactive Oxygen Species (ROS) Generation : Studies have indicated that chlorpromazine can induce ROS production in cells, leading to cytotoxic effects in cancer cells . It remains to be determined if this compound has similar properties.

Comparative Biological Activity

The biological activity of this compound can be compared with other derivatives in terms of their effects on various biological systems:

| Compound | Antipsychotic Activity | Anticancer Activity | ROS Generation |

|---|---|---|---|

| Chlorpromazine | High | Moderate | Yes |

| 1-Hydroxypromazine | Low | Low | Unknown |

| This compound | Very Low | Unknown | Unknown |

| 3-Hydroxypromazine | Moderate | Moderate | Unknown |

| 4-Hydroxypromazine | Moderate | High | Unknown |

Case Studies and Research Findings

- Anticancer Research : A study explored the effects of chlorpromazine on MCF-7 breast cancer cells, indicating that modifications to the chlorpromazine structure could enhance its anticancer properties. However, specific data on this compound was not highlighted .

- Photobiological Studies : Research into the photobiological effects of chlorpromazine suggests that exposure to laser light alters its structure and potentially enhances biological activity against certain pathogens. The implications for this compound remain speculative but suggest a need for further investigation into photomodification effects .

- Pharmacokinetics : Understanding the metabolism of chlorpromazine provides insights into how derivatives like this compound might behave in vivo. Studies indicate that chlorpromazine is metabolized primarily into sulfoxide forms; however, detailed metabolic pathways for this compound are yet to be characterized .

属性

IUPAC Name |

10-[3-(dimethylamino)propyl]phenothiazin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-18(2)10-5-11-19-14-6-3-4-7-16(14)21-17-9-8-13(20)12-15(17)19/h3-4,6-9,12,20H,5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVFQWULFRMLRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192507 | |

| Record name | 2-Hydroxypromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3926-64-5 | |

| Record name | 10-[3-(Dimethylamino)propyl]-10H-phenothiazin-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3926-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003926645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the photodecomposition of chlorpromazine relate to 2-Hydroxypromazine?

A2: Research indicates that this compound is one of the photodegradation products of chlorpromazine, alongside promazine itself and chlorpromazine sulfoxide. This breakdown occurs upon exposure to ultraviolet light, both in vitro and in vivo. This photodecomposition is important because it contributes to the photosensitivity observed in patients undergoing chlorpromazine therapy. [, ]

Q2: How does the presence of a chlorine atom at the 2-position influence the photodecomposition of phenothiazines?

A3: Studies on the photodecomposition of various 2-substituted phenothiazines show that the 2-chloro derivative uniquely undergoes dechlorination to form phenothiazine. This suggests a free radical mechanism is involved in the breakdown of 2-chlorophenothiazine, which is not predominantly observed with other 2-substituents like methyl or methoxy groups. []

Q3: How does the structure of 3-hydroxypromazine impact its spectroscopic properties?

A4: The absorption spectrum of 3-hydroxypromazine in 50% sulphuric acid displays distinct peaks at 278, 343, 372, and 568 nm. This spectrum differentiates it from other hydroxypromazine isomers, particularly this compound, due to the unique presence of the peak at 372 nm. This difference highlights the influence of the hydroxyl group's position on the electronic structure and spectroscopic behavior of the molecule. []

Q4: What insights do in vivo studies provide regarding the formation of this compound from chlorpromazine?

A5: Studies in rats show that exposure to UV-A radiation leads to the formation of this compound and promazine from systemically administered chlorpromazine. This finding suggests a photodegradation pathway involving the generation of a promazinyl radical intermediate, which can then undergo further reactions. Notably, the study also indicates that chlorpromazine sulfoxide, a major chlorpromazine metabolite, is not a significant product of this photodegradation pathway. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。